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Compound of Interest

Compound Name: 5-Aminopyridazine 1-oxide

Cat. No.: B15230149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a detailed overview of the expected spectroscopic data for 5-
Aminopyridazine 1-oxide. Due to the limited availability of direct experimental spectra for this

specific compound, this document presents a comprehensive analysis of closely related

analogous compounds to predict its spectral characteristics. The included data tables for ¹H

NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of these analogs

serve as a valuable reference for spectral interpretation. Furthermore, this guide outlines

standardized experimental protocols for these spectroscopic techniques and includes a

workflow diagram for the characterization of newly synthesized compounds.

Predicted Spectroscopic Data of 5-Aminopyridazine
1-oxide
Direct experimental spectroscopic data for 5-Aminopyridazine 1-oxide is not readily available

in public databases. However, by examining the spectral data of analogous compounds—

namely 3-aminopyridazine, pyridazine 1-oxide, and various aminopyridine N-oxides—we can

predict the expected spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The N-oxide group significantly influences the chemical shifts of the protons and carbons in the

pyridazine ring, generally causing a downfield shift for the protons at positions ortho and para

to the N-oxide. The amino group, being an electron-donating group, will cause an upfield shift

for the protons and carbons at the ortho and para positions. The combination of these effects

will determine the final chemical shifts in 5-Aminopyridazine 1-oxide.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Analogous Compounds

Compound H-3 H-4 H-5 H-6 Solvent

3-

Aminopyridaz

ine

- 6.84 (dd) 7.25 (dd) 8.55 (dd) CDCl₃

Pyridazine 1-

oxide
8.59 (d) 7.29 (dd) 7.90 (m) 8.33 (d) CDCl₃

4-

Aminopyridin

e 1-oxide

8.0-8.2 (d) - 6.6-6.8 (d) 8.0-8.2 (d) DMSO-d₆

Pyridine-N-

oxide
8.25-8.27 (m) 7.35-7.37 (m) 7.35-7.37 (m) 8.25-8.27 (m) CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Analogous Compounds
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Compound C-3 C-4 C-5 C-6 Solvent

3-

Aminopyridaz

ine

158.5 117.5 128.0 147.5 DMSO-d₆

Pyridazine 1-

oxide
149.8 115.9 133.6 133.9 CDCl₃

4-

Aminopyridin

e 1-oxide

139.0 155.0 110.0 139.0 DMSO-d₆

Pyridine-N-

oxide
138.5 125.5 125.3 138.5 CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum of 5-Aminopyridazine 1-oxide is expected to show characteristic absorption

bands for the N-H stretching of the primary amine, the N-O stretching of the N-oxide, and C=N

and C=C stretching vibrations of the aromatic ring.

Table 3: Key IR Absorption Bands (cm⁻¹) of Analogous Compounds

Compound N-H Stretch N-O Stretch C=N / C=C Stretch

3-Aminopyridazine 3320, 3160 - 1620, 1580, 1480

Pyridazine 1-oxide - ~1250 ~1600, 1450

4-Aminopyridine 1-

oxide
~3400, 3250 ~1240 ~1640, 1500

Pyridine-N-oxide - ~1260 ~1600, 1480

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 5-Aminopyridazine 1-oxide is expected to show

a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss
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of an oxygen atom (M-16). Further fragmentation would likely involve the loss of HCN and N₂

from the pyridazine ring.

Table 4: Mass Spectrometry Data (m/z) of Analogous Compounds

Compound Molecular Ion (M⁺) Key Fragment Ions

3-Aminopyridazine 95 67, 40

Pyridazine 1-oxide 96 80, 52, 39

Pyridine-N-oxide 95 79, 52

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organic

compounds like 5-Aminopyridazine 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more

concentrated sample (20-50 mg) may be required.

Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Acquisition Parameters for ¹H NMR:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range of -2 to 12 ppm is generally adequate.

Acquisition Parameters for ¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
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Number of Scans: Several hundred to several thousand scans may be necessary

depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range of 0 to 200 ppm is typically used.

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded first.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Ionization Method (Electron Ionization - EI):

The sample molecules in the gas phase are bombarded with a beam of electrons (typically

at 70 eV).

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to

separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound in a drug development pipeline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15230149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a new

chemical entity.
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Aminopyridazine 1-Oxide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15230149#spectroscopic-data-of-5-aminopyridazine-
1-oxide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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